N,N,N',N'-Tetraethylsulfamide
Overview
Description
N,N,N’,N’-Tetraethylsulfamide is an organic compound with the molecular formula C8H20N2O2S. It is known for its use as an aprotic, dipolar solvent, particularly in Grignard reactions . The compound is characterized by its high boiling point of 249-251°C and a density of 1.03 g/mL at 25°C .
Mechanism of Action
Mode of Action
It is known to be an aprotic, dipolar solvent for grignard reactions .
Biochemical Pathways
It is known to be used in Grignard reactions, which are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .
Action Environment
It is known that n,n,n’,n’-tetraethylsulfamide should be stored in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetraethylsulfamide can be synthesized through the reaction of diethylamine with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfamide group. The general reaction scheme is as follows:
2(C2H5)2NH+SO2Cl2→(C2H5)2NSO2N(C2H5)2+2HCl
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraethylsulfamide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfamides depending on the nucleophile used
Scientific Research Applications
N,N,N’,N’-Tetraethylsulfamide has a wide range of applications in scientific research:
Chemistry: Used as a solvent in Grignard reactions and other organometallic chemistry.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylsulfamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylsulfamide: Contains only two ethyl groups attached to the nitrogen atoms.
Sulfolane: A sulfone compound with similar solvent properties.
Uniqueness
N,N,N’,N’-Tetraethylsulfamide is unique due to its specific combination of ethyl groups and sulfamide functionality, which provides distinct solvent properties compared to its analogs. Its higher boiling point and density make it particularly suitable for high-temperature reactions and applications requiring stable, non-volatile solvents .
Properties
IUPAC Name |
N-(diethylsulfamoyl)-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIAWAACGTUPCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182565 | |
Record name | Tetraethyl sulphamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2832-49-7 | |
Record name | N,N,N′,N′-Tetraethylsulfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2832-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethyl sulphamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethyl sulphamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-Tetraethylsulfamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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